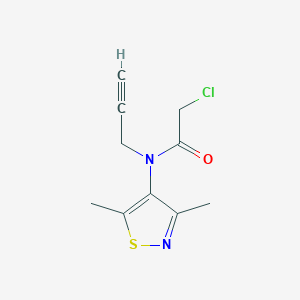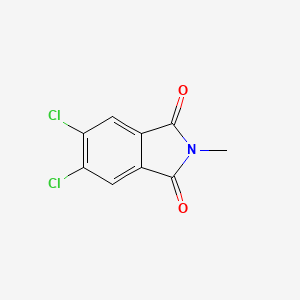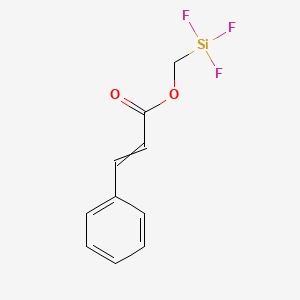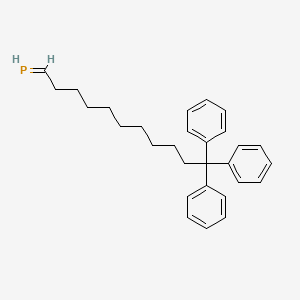![molecular formula C16H24O3S2 B14406208 benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-67-1](/img/structure/B14406208.png)
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the properties of benzoic acid and a dithiolan derivative. Benzoic acid is a well-known aromatic carboxylic acid, while the dithiolan moiety introduces sulfur atoms into the structure, potentially altering its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:
Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.
Attachment of the Pentyl Group: The pentyl group is introduced via alkylation reactions, often using pentyl halides in the presence of a base.
Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid, which can be achieved through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Benzoic acid derivatives with additional functional groups.
Reduction: Benzyl alcohol or benzaldehyde derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The dithiolan moiety may interact with thiol groups in proteins, affecting their function. The benzoic acid component can influence cellular processes through its interaction with various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Benzyl Alcohol: An aromatic alcohol with applications in perfumery and as a solvent.
Dithiolan Derivatives: Compounds containing the dithiolan ring, known for their unique chemical properties.
Uniqueness
Benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol is unique due to the combination of the benzoic acid and dithiolan moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits not seen in simpler compounds.
Propiedades
Número CAS |
88101-67-1 |
|---|---|
Fórmula molecular |
C16H24O3S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C9H18OS2.C7H6O2/c1-2-3-4-5-9-11-7-8(6-10)12-9;8-7(9)6-4-2-1-3-5-6/h8-10H,2-7H2,1H3;1-5H,(H,8,9)/t8-,9+;/m0./s1 |
Clave InChI |
YPRNXIWXKOHLNU-OULXEKPRSA-N |
SMILES isomérico |
CCCCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



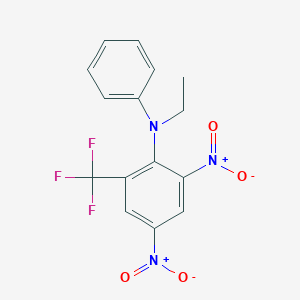


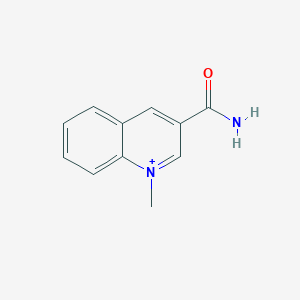
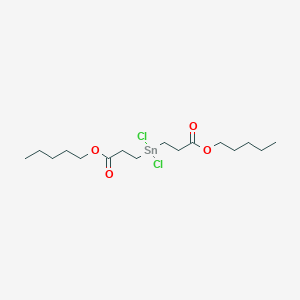
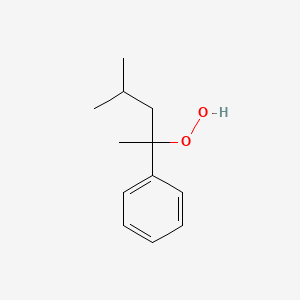
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
